molecular formula C15H13NO2 B187708 2-Acetamidobenzophenone CAS No. 85-99-4

2-Acetamidobenzophenone

Cat. No. B187708
CAS RN: 85-99-4
M. Wt: 239.27 g/mol
InChI Key: MRXZRJQRQWTKIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

A mild and practical procedure for the synthesis of substituted 2-aminobenzophenones has been developed from substituted anilines. The anilines are first protected as acetanilides, by reaction with acetic anhydride. These are then benzoylated with (trichloromethyl)benzene in the presence of aluminium-generated 2-acetamidobenzophenone .


Molecular Structure Analysis

The molecular structure of 2-Acetamidobenzophenone can be analyzed using various techniques such as X-ray diffraction analysis and other analytical techniques suitable for characterizing pharmaceutical protein powders .


Chemical Reactions Analysis

The chemical reactions involving 2-Acetamidobenzophenone can be studied using various analytical techniques. For instance, the reactions of N-Nitroso-2-acetamidobenzophenone have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Acetamidobenzophenone can be analyzed using various techniques. For instance, the solubility of benzophenone (a related compound) in various pure solvents has been measured .

Scientific Research Applications

1. Synthesis of Substituted 2-Aminobenzophenones

  • Summary of Application: 2-Acetamidobenzophenone is used in a three-step procedure for the synthesis of substituted 2-aminobenzophenones from substituted anilines . These compounds are valuable synthons in a variety of organic reactions for the synthesis of important heterocyclic compounds .
  • Methods of Application: The anilines are first protected as acetanilides, by reaction with acetic anhydride. These are then benzoylated with (trichloromethyl)benzene in the presence of aluminium-generated 2-acetamidobenzophenone .
  • Results or Outcomes: This method provides the substituted 2-aminobenzophenones in moderate to good yields .

2. Organic Light-Emitting Diodes (OLEDs)

  • Summary of Application: Benzophenone-based derivatives, including 2-Acetamidobenzophenone, have attracted much attention as fragments for the synthesis of organic semiconductors . They are used in the molecular design of OLED materials .
  • Results or Outcomes: The use of benzophenone-based compounds in OLEDs can lead to the development of thermally activated delayed fluorescent (TADF) emitters, which can convert triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), achieving exceptionally high external quantum efficiencies (EQEs) .

Safety And Hazards

The safety data sheet for Benzophenone, a related compound, indicates that it may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed. It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

N-(2-benzoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-11(17)16-14-10-6-5-9-13(14)15(18)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXZRJQRQWTKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10234051
Record name Acetamide, N-(2-benzoylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Benzoylphenyl)acetamide

CAS RN

85-99-4
Record name 2′-Benzoylacetanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2-benzoylphenyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetamidobenzophenone
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(2-benzoylphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-4-phenylquinoline was prepared by the following method (Rxn-1). 2-Aminobenzophenone (21 g, 106.5 mmol) was dissolved in methylene chloride (213 mL) and triethylamine (22.3 mL, 159.8 mmol) was added slowly. After cooling to 0° C., acetylchloride (8.3 mL, 117.2 mmol) was added to the reaction mixture dropwise. The reaction mixture was then removed from ice and allowed to stir overnight. Upon the addition of 10% hydrochloric acid (84 mL), the aqueous layers were combined and extracted with ethyl acetate. The organic phases were combined, dried with magnesium sulfate, and concentrated. Purification by column chromatography (25% ethyl acetate/heptane) gave 2-acetamidobenzophenone.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
213 mL
Type
solvent
Reaction Step One
Quantity
22.3 mL
Type
reactant
Reaction Step Two
Quantity
8.3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
DLF DeTar, CS Savat - Journal of the American Chemical Society, 1953 - ACS Publications
… 5Acetylation with acetic anhydride gave 2-acetamidobenzophenone, mp 87-88.5; Lothrop and Goodwin6 report a mp of 88. This was converted to the nitroso compound. To 8 g. …
Number of citations: 0 pubs.acs.org
EQ Ma, P Wang, PH Li, LP Mo - Research on Chemical Intermediates, 2015 - Springer
… The 2-acetamidobenzophenone was obtained after removal of the solvent under reduced … The 2-acetamidobenzophenone obtained as described above was heated under reflux with …
Number of citations: 2 link.springer.com
DLF DeTar, CS Savat - Journal of the American Chemical Society, 1953 - ACS Publications
… The thermal decomposition of Nnitroso-2-acetamidobenzophenone is a related reaction which might also be expected to yield the desired radical.3 A preliminary study of this nitroso …
Number of citations: 14 pubs.acs.org
M Lamchen, AJ Wicken - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… such cases we have found Lothrup and Goodwin’s method 5 the most useful, namely, addition of phenylmagnesium bromide to acetanthranil at 0” , giving 2-acetamidobenzophenone …
Number of citations: 4 pubs.rsc.org
K Schofield, RS Theobald - Journal of the Chemical Society (Resumed …, 1950 - pubs.rsc.org
… in the usual way converted this in good yield into 3-nitro-2acetamidobenzophenone. … from alcohol gave colourless hexagonal tablets of 6-nitro-2-acetamidobenzophenone, …
Number of citations: 14 pubs.rsc.org
BL Stump - 1975 - ntrs.nasa.gov
… The syntheses and characterization of 2-acetamidobenzophenone, 2-acetamido5,3'-… To this nitrating mixture was added solid 2-acetamidobenzophenone, II, 2 g. (0.008 mole), …
Number of citations: 3 ntrs.nasa.gov
H Nishino, K Kurosawa - Bulletin of the Chemical Society of Japan, 1983 - journal.csj.jp
… Reaction of the primary amine (3) with manganese(III) acetate gave 2-acetamidobenzophenone (9) as the only isolable reaction product (Table 3, Entries 7 and 8). The mechanism for …
Number of citations: 17 www.journal.csj.jp
RN Carde, PC Hayes, G Jones, CJ Cliff - Journal of the Chemical …, 1981 - pubs.rsc.org
… We treated 2-acetamidobenzophenone with the Grignard reagent (9) and obtained the … (11) could be used to make either the 2-acetamidobenzophenone (20) or the triphenylmethanol (…
Number of citations: 15 pubs.rsc.org
WC Lothrop, PA Goodwin - Journal of the American Chemical …, 1943 - ACS Publications
Treatment of the lithium derivative of orcinol dimethyl ether with N-methylformanilide produced orsellinaldehyde dimethyl ether, which was converted to the corresponding 2, 6-…
Number of citations: 55 pubs.acs.org
HMF Madkour - Arkivoc, 2004 - arkat-usa.org
… When the reaction is carried out with more bulky hydrocarbons viz m- and p-xylenes, a sole product was isolated which was identified as the 2-acetamidobenzophenone derivatives 25 …
Number of citations: 45 www.arkat-usa.org

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